Ethyl 4-(2-((4-ethylphenyl)amino)-2-oxoethoxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate

Description

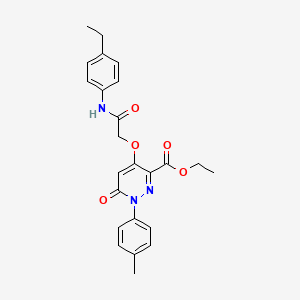

Ethyl 4-(2-((4-ethylphenyl)amino)-2-oxoethoxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate is a pyridazine derivative characterized by a complex heterocyclic core. The molecule features a dihydropyridazine ring substituted with ethoxy and carbamate-like functional groups. Its structure includes a 4-ethylphenylamide moiety and a para-tolyl (p-tolyl) group, which contribute to its hydrophobic and steric properties.

Properties

IUPAC Name |

ethyl 4-[2-(4-ethylanilino)-2-oxoethoxy]-1-(4-methylphenyl)-6-oxopyridazine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25N3O5/c1-4-17-8-10-18(11-9-17)25-21(28)15-32-20-14-22(29)27(19-12-6-16(3)7-13-19)26-23(20)24(30)31-5-2/h6-14H,4-5,15H2,1-3H3,(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXLBQDUVZHINEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)COC2=CC(=O)N(N=C2C(=O)OCC)C3=CC=C(C=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(2-((4-ethylphenyl)amino)-2-oxoethoxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate typically involves multiple steps:

Formation of the Pyridazine Core: The initial step often involves the cyclization of appropriate hydrazine derivatives with diketones or ketoesters to form the pyridazine ring.

Functional Group Introduction:

Amide Formation: The amide linkage is formed by reacting the intermediate with 4-ethylphenylamine under conditions that promote amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl and p-tolyl groups, leading to the formation of aldehydes or carboxylic acids.

Reduction: Reduction reactions can target the ketone and amide functionalities, potentially converting them to alcohols and amines, respectively.

Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.

Major Products

Oxidation: Formation of carboxylic acids or aldehydes.

Reduction: Formation of alcohols and amines.

Substitution: Introduction of halogens or nitro groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.

Biology

Biologically, the compound’s structure suggests potential activity as an enzyme inhibitor or receptor modulator. Research may focus on its interactions with biological macromolecules and its effects on cellular processes.

Medicine

In medicinal chemistry, Ethyl 4-(2-((4-ethylphenyl)amino)-2-oxoethoxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate could be explored for its potential therapeutic properties, such as anti-inflammatory, anticancer, or antimicrobial activities.

Industry

Industrially, the compound might be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific application. For instance, if used as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access and thus inhibiting the enzyme’s activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular docking studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s closest structural analogs differ in substituent groups on the phenyl ring or the heterocyclic core. Below is a comparative analysis based on available

Substituent Variations in the Phenyl Ring

- Ethyl vs. Ethoxy Group: The compound ethyl 4-(2-((4-ethoxyphenyl)amino)-2-oxoethoxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate (PubChem CID: ZINC9761815) replaces the 4-ethylphenyl group with a 4-ethoxyphenyl moiety . Synthetic Accessibility: Ethoxy derivatives may require milder reaction conditions due to reduced steric hindrance, whereas ethyl groups might necessitate higher temperatures for coupling reactions.

Core Heterocyclic Modifications

- Pyridazine vs. Triazine Derivatives: A structurally distinct but related compound, {4-[(4-dimethylamino-benzylidene)amino]-6-[[(4-dimethylamino-phenyl)hydroxymethyl]-(4-oxo-4-pyrrolidin-1-yl-but-2-enoyl)amino]-[1,3,5]triazin-2-yl}-[(4-dimethylamino-phenyl)hydroxymethyl]amide, replaces the pyridazine core with a triazine ring . Reactivity: Triazines exhibit greater electron deficiency, favoring nucleophilic substitution reactions, whereas pyridazines may participate in cycloaddition or redox processes. Biological Activity: Triazine derivatives are often explored as kinase inhibitors, while pyridazines are studied for anti-inflammatory or antimicrobial properties.

Data Table: Key Structural and Physical Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Solubility (Predicted) |

|---|---|---|---|---|

| Ethyl 4-(2-((4-ethylphenyl)amino)-2-oxoethoxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate | C₂₃H₂₄N₄O₆ | 452.47 | 4-ethylphenyl, p-tolyl | Low (logP ~3.5) |

| Ethyl 4-(2-((4-ethoxyphenyl)amino)-2-oxoethoxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate | C₂₃H₂₄N₄O₇ | 468.47 | 4-ethoxyphenyl, p-tolyl | Moderate (logP ~2.8) |

| {4-[(4-dimethylamino-benzylidene)amino]-6-...triazin-2-yl}-amide (Triazine derivative) | C₃₄H₃₈N₁₀O₄ | 678.73 | Triazine core, dimethylamino groups | High (logP ~1.2) |

Biological Activity

Ethyl 4-(2-((4-ethylphenyl)amino)-2-oxoethoxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate is a complex organic compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article provides an in-depth analysis of its biological activity, including synthesis, structure, and relevant case studies.

Chemical Structure and Properties

Molecular Formula : C24H25N3O6

Molecular Weight : 451.5 g/mol

CAS Number : 899943-04-5

The compound features a pyridazine ring, which is known for its pharmacological significance. The presence of various functional groups, such as the ethyl ester and amino moieties, enhances its reactivity and potential biological interactions.

Synthesis

The synthesis of this compound typically involves multi-step reactions. A common synthetic route includes:

- Formation of the Pyridazine Ring : This involves the reaction of appropriate precursors under controlled conditions to yield the pyridazine framework.

- Introduction of Functional Groups : Subsequent reactions introduce the ethyl ester and amino groups, which are crucial for biological activity.

Biological Activity

The biological activity of this compound has been explored in various studies, highlighting its potential in different therapeutic areas:

Anticancer Activity

Research indicates that derivatives of pyridazine compounds exhibit significant anticancer properties. For instance, studies have shown that modifications in the substituents on the pyridazine ring can enhance cytotoxicity against various cancer cell lines. The ethyl and amino substituents in this compound may contribute to its ability to inhibit tumor growth through mechanisms involving apoptosis induction and cell cycle arrest.

Antimicrobial Properties

Pyridazine derivatives have also been noted for their antimicrobial activities. This compound has shown promising results against both Gram-positive and Gram-negative bacteria in preliminary studies. The mechanism is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Neuroprotective Effects

Recent investigations into neuroprotective properties have indicated that compounds with a similar structure may offer protection against neurodegenerative diseases by modulating neurotransmitter levels or reducing oxidative stress. The specific functionality of the amino group in this compound could play a role in enhancing neuroprotection.

Case Studies

Several case studies have documented the efficacy of related compounds in clinical settings:

- Study on Anticancer Activity : A study published in a peer-reviewed journal demonstrated that a similar pyridazine derivative exhibited significant inhibition of cancer cell proliferation in vitro and reduced tumor size in vivo models.

- Antimicrobial Efficacy Evaluation : A comparative study found that derivatives similar to this compound showed enhanced antimicrobial activity compared to traditional antibiotics against resistant strains.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing Ethyl 4-(2-((4-ethylphenyl)amino)-2-oxoethoxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate?

- Methodological Answer : A multi-step synthesis involving cyclization and functionalization is typically employed. For example, a palladium-catalyzed reductive cyclization using formic acid derivatives as CO surrogates can facilitate key bond formations (e.g., pyridazine ring closure) . Intermediate steps may involve coupling reactions with 4-ethylphenylamine and p-tolyl groups, similar to protocols used in analogous dihydropyridazine syntheses . Optimize reaction temperatures (80–120°C) and catalysts (e.g., Pd/C or BF₃·Et₂O) to enhance yields.

Q. How should researchers characterize this compound using spectroscopic techniques?

- Methodological Answer : Prioritize a combination of ¹H/¹³C NMR (to confirm substituent positions and dihydropyridazine tautomerism), FT-IR (for carbonyl and amide bond validation), and HPLC-MS (for purity >95%). For structural ambiguity, single-crystal X-ray diffraction (as in ) resolves intramolecular hydrogen bonding and torsion angles between aromatic rings . Cross-reference experimental NMR shifts with computational predictions (e.g., DFT-based simulations using InChI/SMILES data ).

Q. What purification strategies are effective for isolating high-purity batches?

- Methodological Answer : Use silica gel chromatography with gradients of ethyl acetate/hexane (1:1 to 3:1) for intermediates . For final product purification, recrystallize from ethanol or acetonitrile to achieve >95% purity. Monitor for byproducts (e.g., unreacted 4-ethylphenylamine) via TLC (Rf ~0.4 in EtOAc) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data across synthesis batches?

- Methodological Answer : Batch-to-batch variability in NMR signals (e.g., splitting of dihydropyridazine NH peaks) may arise from tautomeric equilibria or solvent effects. Conduct variable-temperature NMR (VT-NMR) in DMSO-d₆ to observe dynamic interconversion . Compare with computational models (e.g., Gaussian09) to validate tautomer dominance . For HPLC retention time shifts, adjust mobile phase pH (2.5–5.0) to stabilize ionizable groups .

Q. What catalytic systems improve yields during the cyclization step?

- Methodological Answer : Palladium-based catalysts (e.g., Pd(OAc)₂ with PPh₃ ligands) enhance regioselectivity in pyridazine ring formation . For acid-sensitive intermediates, substitute BF₃·Et₂O with milder Lewis acids (e.g., ZnCl₂) to minimize side reactions. Monitor reaction progress via in-situ FT-IR for carbonyl intermediate detection .

Q. How does pH influence the compound’s stability in aqueous solutions?

- Methodological Answer : Stability studies in buffered solutions (pH 3–9) reveal hydrolysis of the ester and amide bonds at extremes (pH <3 or >8). Use UPLC-PDA to quantify degradation products (e.g., free carboxylic acid). For biological assays, maintain pH 6–7.5 with phosphate buffers and store at -20°C in anhydrous DMSO .

Q. What computational approaches predict reactivity for selective functionalization?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) identify electrophilic sites (e.g., C-4 of dihydropyridazine) for regioselective modifications . Molecular docking (AutoDock Vina) models interactions with biological targets (e.g., kinase enzymes) to prioritize substituents for activity optimization .

Q. What strategies enable selective functionalization without disrupting labile groups?

- Methodological Answer : Protect the amide group with Boc anhydride before modifying the ester moiety. Use mild coupling agents (EDC/HOBt) for introducing aryl/alkyl groups at the 4-position. For oxidation-prone dihydropyridazine, perform reactions under inert atmosphere (N₂/Ar) .

Data Contradiction Analysis

- Synthetic Yield Variability : Discrepancies in yields (e.g., 37% in vs. 60% in ) may stem from solvent purity or catalyst aging. Replicate protocols with freshly distilled solvents and pre-activated catalysts .

- Crystallographic vs. Computational Structures : X-ray data ( ) show phenyl ring dihedral angles (84.59°) deviating from DFT models. Adjust computational parameters (e.g., solvent dielectric constant) to align with experimental data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.